Cas no 128577-57-1 (6-(4-fluorophenyl)hex-5-enoic acid)
6-(4-fluorophenyl)hex-5-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(4-fluorophenyl)hex-5-enoic acid
- EN300-1856627
- 128577-57-1
-
- Inchi: 1S/C12H13FO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h2,4,6-9H,1,3,5H2,(H,14,15)/b4-2+
- InChI Key: OJRASBZJVPSDHV-DUXPYHPUSA-N
- SMILES: FC1C=CC(=CC=1)/C=C/CCCC(=O)O
Computed Properties
- Exact Mass: 208.08995782g/mol
- Monoisotopic Mass: 208.08995782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 37.3Ų
6-(4-fluorophenyl)hex-5-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1856627-0.05g |
6-(4-fluorophenyl)hex-5-enoic acid |
128577-57-1 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1856627-0.1g |
6-(4-fluorophenyl)hex-5-enoic acid |
128577-57-1 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1856627-0.25g |
6-(4-fluorophenyl)hex-5-enoic acid |
128577-57-1 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1856627-0.5g |
6-(4-fluorophenyl)hex-5-enoic acid |
128577-57-1 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1856627-1.0g |
6-(4-fluorophenyl)hex-5-enoic acid |
128577-57-1 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1856627-2.5g |
6-(4-fluorophenyl)hex-5-enoic acid |
128577-57-1 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1856627-5.0g |
6-(4-fluorophenyl)hex-5-enoic acid |
128577-57-1 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1856627-10.0g |
6-(4-fluorophenyl)hex-5-enoic acid |
128577-57-1 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1856627-1g |
6-(4-fluorophenyl)hex-5-enoic acid |
128577-57-1 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1856627-5g |
6-(4-fluorophenyl)hex-5-enoic acid |
128577-57-1 | 5g |
$2858.0 | 2023-09-18 |
6-(4-fluorophenyl)hex-5-enoic acid Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 6-(4-fluorophenyl)hex-5-enoic acid
Recent Advances in the Study of 6-(4-Fluorophenyl)hex-5-enoic Acid (CAS: 128577-57-1) and Its Applications in Chemical Biology and Medicine
6-(4-Fluorophenyl)hex-5-enoic acid (CAS: 128577-57-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by a fluorophenyl group attached to a hexenoic acid backbone, has been the subject of numerous studies aimed at exploring its biological activity, synthetic pathways, and pharmacological potential. Recent research has particularly focused on its role as a key intermediate in the synthesis of bioactive molecules and its potential as a modulator of specific enzymatic pathways.
One of the most notable advancements in the study of 6-(4-fluorophenyl)hex-5-enoic acid is its application in the development of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study highlighted the compound's ability to selectively target COX-2 over COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest that 6-(4-fluorophenyl)hex-5-enoic acid could serve as a promising scaffold for the design of next-generation anti-inflammatory therapeutics.
In addition to its anti-inflammatory properties, recent research has explored the potential of 6-(4-fluorophenyl)hex-5-enoic acid in oncology. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs exhibit significant cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve the disruption of cellular redox balance and induction of apoptosis. Further investigations are underway to optimize the compound's pharmacokinetic properties and enhance its selectivity for cancer cells.
The synthetic accessibility of 6-(4-fluorophenyl)hex-5-enoic acid has also been a focus of recent research. A 2023 paper in Organic Letters described an efficient, scalable synthesis route for this compound, utilizing palladium-catalyzed cross-coupling reactions. This methodological advancement is expected to facilitate the large-scale production of 6-(4-fluorophenyl)hex-5-enoic acid and its derivatives, thereby accelerating their translation into preclinical and clinical studies.
Despite these promising developments, challenges remain in the optimization of 6-(4-fluorophenyl)hex-5-enoic acid for therapeutic use. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further structural modifications and in-depth pharmacological evaluations. Nevertheless, the growing body of research on this compound underscores its potential as a versatile tool in chemical biology and a valuable lead compound in drug discovery.
In conclusion, 6-(4-fluorophenyl)hex-5-enoic acid (CAS: 128577-57-1) represents a compelling area of research in chemical biology and medicinal chemistry. Its diverse biological activities, coupled with recent advances in synthetic methodologies, position it as a promising candidate for the development of novel therapeutics. Future studies should focus on elucidating its precise mechanisms of action, optimizing its pharmacological profile, and exploring its potential in combination therapies.
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